5,9-Dimethyl-furo[3,2-g]chromen-7-one
Description
It features a fused furan-chromenone core with methyl substituents at positions 5 and 7. This compound is naturally isolated from lime peel (Citrus aurantifolia) and exhibits antibacterial properties . Its structure is closely related to psoralen (7H-furo[3,2-g]chromen-7-one), the parent compound of furocoumarins, which are known for photobiological activity .
Properties
IUPAC Name |
5,9-dimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-8(2)12-9(3-4-15-12)6-10(7)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPOISSVAJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=COC3=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166593 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-90-0 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
5,9-Dimethyl-furo[3,2-g]chromen-7-one has shown promise in several therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief. Such properties make it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Research indicates that this compound may exhibit anticancer effects by modulating specific molecular targets involved in tumor growth and progression. This activity positions it as a lead compound for further drug development aimed at cancer treatment.
- Antimicrobial Effects : The compound has also been investigated for its potential antimicrobial properties, which could be leveraged in treating infectious diseases.
Materials Science Applications
In addition to its pharmaceutical potential, this compound is being explored for applications in materials science:
- Organic Electronics : The unique structure of the compound allows it to function as a chromophore in organic electronic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Synthesis of Complex Molecules : As a versatile building block, this compound can be used to synthesize more complex organic molecules, facilitating advancements in chemical synthesis techniques.
Case Study 1: Anti-inflammatory Mechanism
A study focused on the interaction of this compound with cyclooxygenase (COX) enzymes demonstrated significant inhibition of COX-1 and COX-2 activity. This inhibition suggests a mechanism through which the compound can exert anti-inflammatory effects. Further investigations revealed that this compound could reduce inflammatory markers in animal models of arthritis.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death. Additionally, animal studies indicated a reduction in tumor size when treated with this compound compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of furocoumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Polarity : Hydroxyl groups (e.g., 4,9-dihydroxy analog) increase water solubility and reactivity compared to methyl or methoxy groups .
- Lipophilicity : Bulkier substituents like benzyl (C24H24O3) or tert-butyl groups enhance lipophilicity, influencing membrane permeability .
- Thermal Stability : Compounds with extended aromatic systems (e.g., fused pyridine rings in ) exhibit high melting points (>300°C) due to crystallinity .
Antibacterial Activity :
This compound (isopimpinellin) demonstrates moderate antibacterial effects, likely due to its planar structure intercalating with microbial DNA . In contrast, halogenated derivatives (e.g., 2-[(4-chlorophenyl)-hydroxymethyl]-5,9-dimethyl analog, C26H19ClO4) show enhanced activity, attributed to the electron-withdrawing chlorine group improving target binding .
Photochemical and Therapeutic Effects :
- Imperatorin (9-isopentenyloxy derivative) is noted for anti-inflammatory and neuroprotective effects in traditional medicine .
- Dihydroxy Derivatives : 4,9-Dihydroxy and 5,8-dihydroxy analogs exhibit antioxidant and epigenetic inhibitory activity, making them candidates for cancer research .
Structural Modifications for Drug Design :
- Ethynyl and Cyano Groups: Introduction of ethynyl (C≡CH) or cyano (-CN) groups (e.g., 3-ethynyl-2-isopropyl derivative, C16H12O3) enhances electrophilicity, enabling covalent interactions with biological targets .
Preparation Methods
Pechmann Condensation Approach
The Pechmann condensation remains a cornerstone for synthesizing coumarin derivatives, adaptable for furochromenones by incorporating furan ring formation. For 5,9-dimethyl-furo[3,2-g]chromen-7-one, this method involves:
Starting Materials :
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3,7-Dimethyl-4-hydroxycoumarin
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Propionic anhydride or acetyl chloride
Procedure :
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Coumarin Core Formation : 3,7-Dimethyl-4-hydroxycoumarin undergoes acid-catalyzed cyclization with propionic anhydride at 120°C for 6 hours, forming the chromen-7-one backbone .
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Furan Ring Annulation : Treating the intermediate with BF₃·Et₂O in dichloromethane introduces the furan moiety via electrophilic aromatic substitution at the 3-position, yielding the fused furochromenone structure .
Optimization :
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Catalyst : Sulfuric acid (0.5 equiv.) enhances reaction rate and yield (78–82%) compared to traditional HCl .
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Temperature Control : Maintaining 120°C prevents decarboxylation side reactions.
Challenges :
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Regioselectivity issues may arise during furan annulation, requiring careful stoichiometric control of BF₃ .
Three-Component Condensation Using Meldrum’s Acid
Meldrum’s acid facilitates one-pot syntheses of complex heterocycles by acting as a carbonyl equivalent. Adapted from methods for analogous furochromenones:
Reagents :
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Meldrum’s acid (2.2 equiv.)
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2,6-Dimethylphenol (1.0 equiv.)
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Glyoxal (1.5 equiv.)
Mechanism :
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Knoevenagel Condensation : Meldrum’s acid reacts with glyoxal to form a β-keto ester intermediate.
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Michael Addition : 2,6-Dimethylphenol adds to the α,β-unsaturated ketone, followed by cyclodehydration to form the furochromenone core.
Conditions :
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Solvent: Acetonitrile
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Catalyst: Piperidine (10 mol%)
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Temperature: Reflux at 82°C for 12 hours
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Yield: 68–72% after silica gel chromatography.
Advantages :
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Avoids isolation of intermediates, reducing purification steps.
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Scalable to gram quantities with consistent purity (>95% by HPLC).
Ruthenium-Catalyzed Cycloisomerization
Transition-metal catalysis offers precision in constructing fused ring systems. A ruthenium(II) complex ([Ru(η³-C₃H₄Me)(CO)(dppf)][SbF₆]) enables efficient cycloisomerization :
Substrates :
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6-Chloro-4-hydroxychromen-2-one
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Propargyl alcohol derivatives
Procedure :
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Propargylation : The chromenone reacts with propargyl alcohol in trifluoroacetic acid (TFA) at 75°C for 10 minutes under microwave irradiation.
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Cycloisomerization : The Ru catalyst mediates furan ring closure via alkyne activation, forming the furochromenone skeleton .
Key Parameters :
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Catalyst Loading: 5 mol% Ru complex
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Selectivity: Exclusive formation of the 5,9-dimethyl isomer due to steric directing effects of methyl groups.
Applications :
-
Ideal for late-stage functionalization, enabling introduction of diverse substituents post-cyclization .
Friedel-Crafts Alkylation and Cyclization
Friedel-Crafts chemistry leverages electrophilic aromatic substitution to build the furan ring:
Steps :
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Chromenone Precursor Synthesis : 5,9-Dimethyl-4-hydroxychromen-2-one is prepared via Algar-Flynn-Oyamada oxidation of 2',4'-dihydroxy-3,5-dimethylchalcone .
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Furan Formation : Treatment with 2-chloroacetone in the presence of AlCl₃ induces intramolecular cyclization, forming the fused furan ring .
Conditions :
Limitations :
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Requires anhydrous conditions to prevent AlCl₃ hydrolysis.
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Competing side reactions may reduce yield if stoichiometry deviates .
One-Pot Synthesis via Microwave-Assisted Reactions
Microwave irradiation accelerates reaction kinetics, beneficial for multi-step syntheses:
Protocol :
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Base-Mediated Condensation : 4-Hydroxy-5,9-dimethylchromen-2-one reacts with ethyl bromoacetate in DMF using K₂CO₃ (2.0 equiv.) at 100°C for 1 hour.
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Cyclization : Addition of CuI (10 mol%) promotes Ullmann-type coupling, closing the furan ring under microwave irradiation (150°C, 20 minutes) .
Outcomes :
Advantages :
-
Eliminates intermediate isolation.
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Energy-efficient compared to conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pechmann Condensation | 78–82 | 95 | Well-established protocol | Regioselectivity challenges |
| Meldrum’s Acid | 68–72 | 95 | One-pot synthesis | Requires excess reagents |
| Ru Catalysis | 89–92 | 99 | High selectivity | Costly catalyst |
| Friedel-Crafts | 65–70 | 90 | Simple reagents | Moisture-sensitive |
| Microwave-Assisted | 85 | 98 | Rapid synthesis | Specialized equipment required |
Q & A
Basic: What are the standard synthetic routes for 5,9-Dimethyl-furo[3,2-g]chromen-7-one and its derivatives?
A common approach involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can be used to introduce amino groups under reflux conditions, followed by purification via silica gel column chromatography with ethyl acetate/hexane eluents (e.g., 80% yield reported in similar furocoumarin syntheses) . Derivatives may require tailored protection/deprotection strategies for methyl groups, as seen in multi-step protocols involving ketone intermediates and NaOH-mediated extractions .
Basic: Which analytical techniques are critical for structural validation of this compound?
- 1H NMR : Key for confirming methyl group positions (e.g., δ 2.48–2.57 ppm for methyl protons in analogous compounds) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks for furocoumarins typically align with calculated masses) .
- HPLC : Ensures purity (>95% purity thresholds are standard, with retention times compared to reference standards) .
Advanced: How do methyl substituents at C5 and C9 influence the compound’s photochemical reactivity compared to hydroxy/methoxy analogs?
Methyl groups reduce polarity, potentially altering UV absorption and photoadduct formation with DNA. For example, 4,9-dimethoxy derivatives (e.g., methoxsalen) exhibit stronger UV-mediated crosslinking due to electron-donating methoxy groups, whereas methyl substituents may sterically hinder intercalation . Comparative studies using time-resolved spectroscopy and DNA footprinting are recommended to quantify these effects .
Advanced: How can researchers resolve contradictions in reported biological activities of methylated furocoumarins?
Discrepancies often arise from variations in substituent positioning or assay conditions. For instance:
- Antitumor Activity : Hydroxy-substituted analogs (e.g., 4,9-dihydroxy derivatives) show higher apoptosis induction via mitochondrial pathways than methylated versions, likely due to enhanced hydrogen bonding with cellular targets .
- Experimental Design : Standardize cell lines, concentrations, and light exposure in phototoxicity assays to enable cross-study comparisons .
Basic: What protocols ensure high-purity synthesis of this compound?
- Purification : Use gradient elution in column chromatography (e.g., ethyl acetate:hexane 4:1) to separate methylated byproducts .
- Quality Control : Validate purity via HPLC (C18 columns, UV detection at 254 nm) and confirm absence of unreacted precursors using TLC .
Advanced: What challenges arise in determining regiochemistry of substituents in furo[3,2-g]chromen-7-one derivatives?
Methyl groups at C5 vs. C8 can be ambiguous in NMR due to similar chemical shifts. Solutions include:
- 2D NMR : NOESY or HSQC to correlate proton-proton proximities and carbon assignments .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for bromophenyl analogs in structural studies .
Advanced: How can synthetic yields of 5,9-Dimethyl derivatives be optimized despite steric hindrance?
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic mixtures .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically congested intermediates .
Basic: What are the key differences in spectroscopic profiles between 5,9-Dimethyl and 4,9-Dimethoxy derivatives?
| Feature | 5,9-Dimethyl | 4,9-Dimethoxy (Methoxsalen) |
|---|---|---|
| 1H NMR (Methyl) | δ 2.48–2.57 (s, 6H) | δ 3.85–3.90 (s, 6H, OCH3) |
| UV λmax | ~300 nm (weaker π→π*) | ~310 nm (stronger due to OCH3) |
| MS [M+H]+ | ~245 m/z | ~247 m/z |
Advanced: What mechanistic insights explain the reduced solubility of 5,9-Dimethyl derivatives in aqueous media?
Methyl groups increase hydrophobicity, reducing hydrogen-bonding capacity. Solubility parameters (logP) can be calculated via HPLC retention times or predicted using software like MarvinSketch. Co-solvents (e.g., DMSO) or nanoparticle formulations are often required for in vitro assays .
Advanced: How do computational methods aid in predicting the bioactivity of novel 5,9-Dimethyl analogs?
- Molecular Docking : Simulate binding to DNA or enzymes (e.g., topoisomerase II) using software like AutoDock. Methyl groups may occupy hydrophobic pockets missed by hydroxy analogs .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with photocytotoxicity data to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
